
Fmoc-L-Cit-Ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Cit-Ome, also known as Nα-fluorenylmethyloxycarbonyl-L-citrulline methyl ester, is a derivative of the amino acid citrulline. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Cit-Ome typically involves the protection of the amino group of L-citrulline with the Fmoc group. This can be achieved by reacting L-citrulline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-L-citrulline is then esterified to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-Cit-Ome undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, forming L-citrulline methyl ester.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Ester Hydrolysis: Calcium (II) iodide can be used as a protective agent for the Fmoc group during ester hydrolysis.
Major Products Formed
Deprotection: L-citrulline methyl ester.
Ester Hydrolysis: L-citrulline.
Aplicaciones Científicas De Investigación
Fmoc-L-Cit-Ome has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in SPPS.
Biomedical Applications: Fmoc-derivatized peptides have been explored for their potential in drug delivery and tissue engineering.
Biotechnology: The compound is used in the development of hydrogels for various biomedical applications.
Mecanismo De Acción
The primary function of Fmoc-L-Cit-Ome is to serve as a protected form of L-citrulline in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. Upon deprotection, the amino group is free to participate in peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Citrulline: Similar to Fmoc-L-Cit-Ome but without the methyl ester group.
Fmoc-L-Arginine: Another amino acid derivative used in peptide synthesis.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the methyl ester group, which provides additional versatility in peptide synthesis and modification.
Propiedades
Fórmula molecular |
C22H25N3O5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
methyl 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27) |
Clave InChI |
CNUDAIIEDFQCCQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


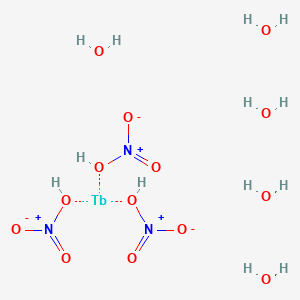
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
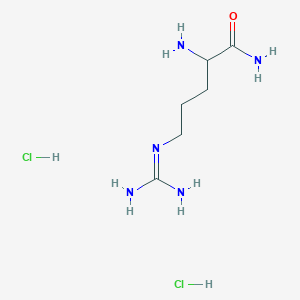
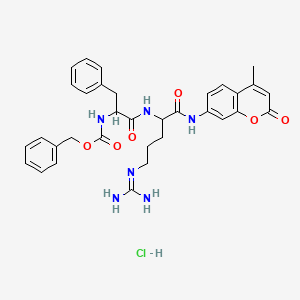
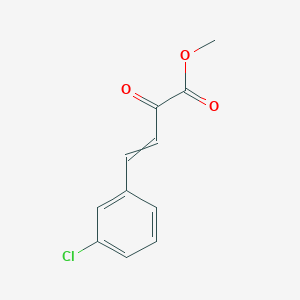

![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
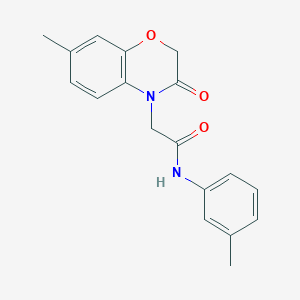

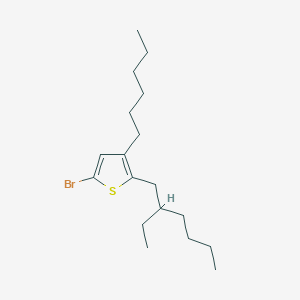

![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
